![molecular formula C11H18N4O2 B2735636 Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate CAS No. 2460749-88-4](/img/structure/B2735636.png)
Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate” belongs to the class of organic compounds known as pyrrolo [2,3-d]pyrimidines . It is used in palladium-catalyzed synthesis of N-Boc-protected anilines .
Synthesis Analysis
The compound can be synthesized through a palladium-catalyzed cross-coupling reaction of tert-butyl carbamate with various aryl (Het) halides with Cs2CO3 as base in 1,4-dioxane (solvent) .Molecular Structure Analysis
The molecular structure of the compound can be represented by the InChI code:1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16) . Chemical Reactions Analysis
The compound is involved in palladium-catalyzed cross-coupling reactions with various aryl (Het) halides .Physical And Chemical Properties Analysis
The compound has a molecular weight of 238.29 . It is a solid at room temperature .Scientific Research Applications
Antibiotic Development
Ceftolozane: , a fifth-generation intravenous cephalosporin antibiotic, is derived from the structural modification of FK518 . Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate serves as a crucial intermediate in the synthesis of ceftolozane. Ceftolozane exhibits a wide antibacterial spectrum, strong activity against both Gram-positive and Gram-negative bacteria, and remarkable efficacy against Pseudomonas aeruginosa and multidrug-resistant strains .
Palladium-Catalyzed Reactions
Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate has been employed in the palladium-catalyzed synthesis of N-Boc-protected anilines . This application highlights its utility as a reagent in organic transformations.
Synthesis of Tetrasubstituted Pyrroles
Researchers have utilized this compound for the synthesis of tetrasubstituted pyrroles functionalized with ester or ketone groups at the C-3 position . These pyrroles find applications in medicinal chemistry and materials science.
Biologically Active Compounds
Tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate plays a pivotal role in the synthesis of biologically active molecules. For instance, it contributes to the production of omisertinib (AZD9291) , a potent anticancer drug .
Fluorescent Pyrazolo[1,5-a]pyrimidines
The condensation of 5-amino-pyrazoles with enynones in the presence of ethanol yields fluorescent (trimethylsilylethynyl) pyrazolo[1,5-a]pyrimidines . These compounds have potential applications in materials science and fluorescence-based assays.
Solvent-Free Synthesis
Efficient one-pot two-step synthesis of 3-(tert-butyl)-N-(4-methoxybenzyl)-1-methyl-1H-pyrazol-5-amine (a derivative of compound 1) has been achieved in good yield . This method avoids the use of solvents, making it environmentally friendly.
Mechanism of Action
Safety and Hazards
properties
IUPAC Name |
tert-butyl N-[(5-amino-4-methylpyrimidin-2-yl)methyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N4O2/c1-7-8(12)5-13-9(15-7)6-14-10(16)17-11(2,3)4/h5H,6,12H2,1-4H3,(H,14,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPPPHWGSTRPHPH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1N)CNC(=O)OC(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

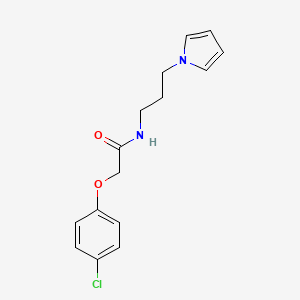
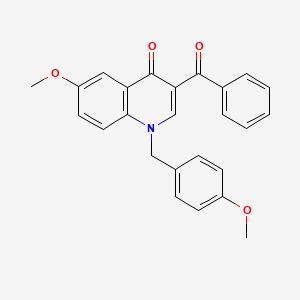

![2-(Cyclopentylthio)-1-(4-(pyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethanone](/img/structure/B2735559.png)
![5-[(4-chlorophenyl)amino]-N-[(4-ethylphenyl)methyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2735560.png)
![1-(2-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B2735562.png)
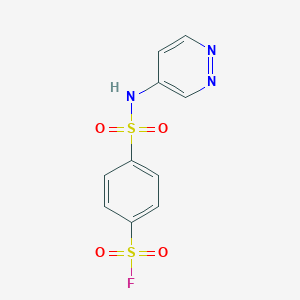
![N-((5-methylisoxazol-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2735564.png)
![2-[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]ethanamine;hydrochloride](/img/structure/B2735565.png)
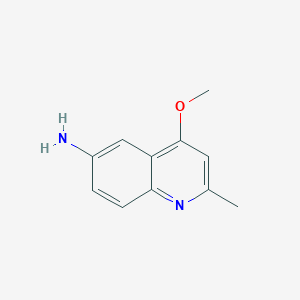
![N-(4-methoxyphenyl)-3-[(4-methylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2735568.png)
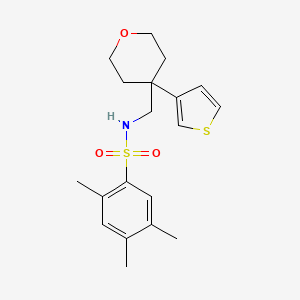
![(3As,6aS)-3a-phenyl-1,3,4,5,6,6a-hexahydrofuro[3,4-c]pyrrole;hydrochloride](/img/structure/B2735571.png)
![1-4-[(5-Amino-1H-pyrazol-1-yl)methyl]piperidin-1-ylethan-1-one](/img/structure/B2735575.png)